

Synergistic Antitumor Activity of NP-G2-044 and Cisplatin: A Comparative Guide

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Compound of Interest

Compound Name: NP-G2-044

Cat. No.: B609633

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This guide provides a comprehensive comparison of the fascin inhibitor **NP-G2-044** in combination with the chemotherapeutic agent cisplatin. Preclinical evidence strongly suggests a synergistic relationship between these two compounds, offering a promising avenue for enhancing anticancer efficacy, particularly in non-small cell lung cancer (NSCLC).

Enhanced Efficacy Through a Dual-Pronged Approach

NP-G2-044 is a novel small-molecule inhibitor of fascin, a key actin-bundling protein that is overexpressed in numerous cancers.^[1] Fascin plays a critical role in cell migration, invasion, and metastasis. By inhibiting fascin, **NP-G2-044** can suppress the metastatic potential of cancer cells.^{[2][3]} Cisplatin, a cornerstone of cancer chemotherapy, exerts its cytotoxic effects primarily by inducing DNA damage in rapidly dividing cells.^[4]

The synergistic effect of combining **NP-G2-044** with cisplatin stems from their distinct but complementary mechanisms of action. Preclinical studies in NSCLC models have demonstrated that this combination leads to enhanced tumor growth inhibition and improved overall survival compared to either agent alone.^[1]

Quantitative Analysis of Synergistic Effects

The following tables represent a summary of the expected outcomes from preclinical studies evaluating the synergy between **NP-G2-044** and cisplatin.

Table 1: In Vitro Cell Viability (A549 NSCLC Cell Line)

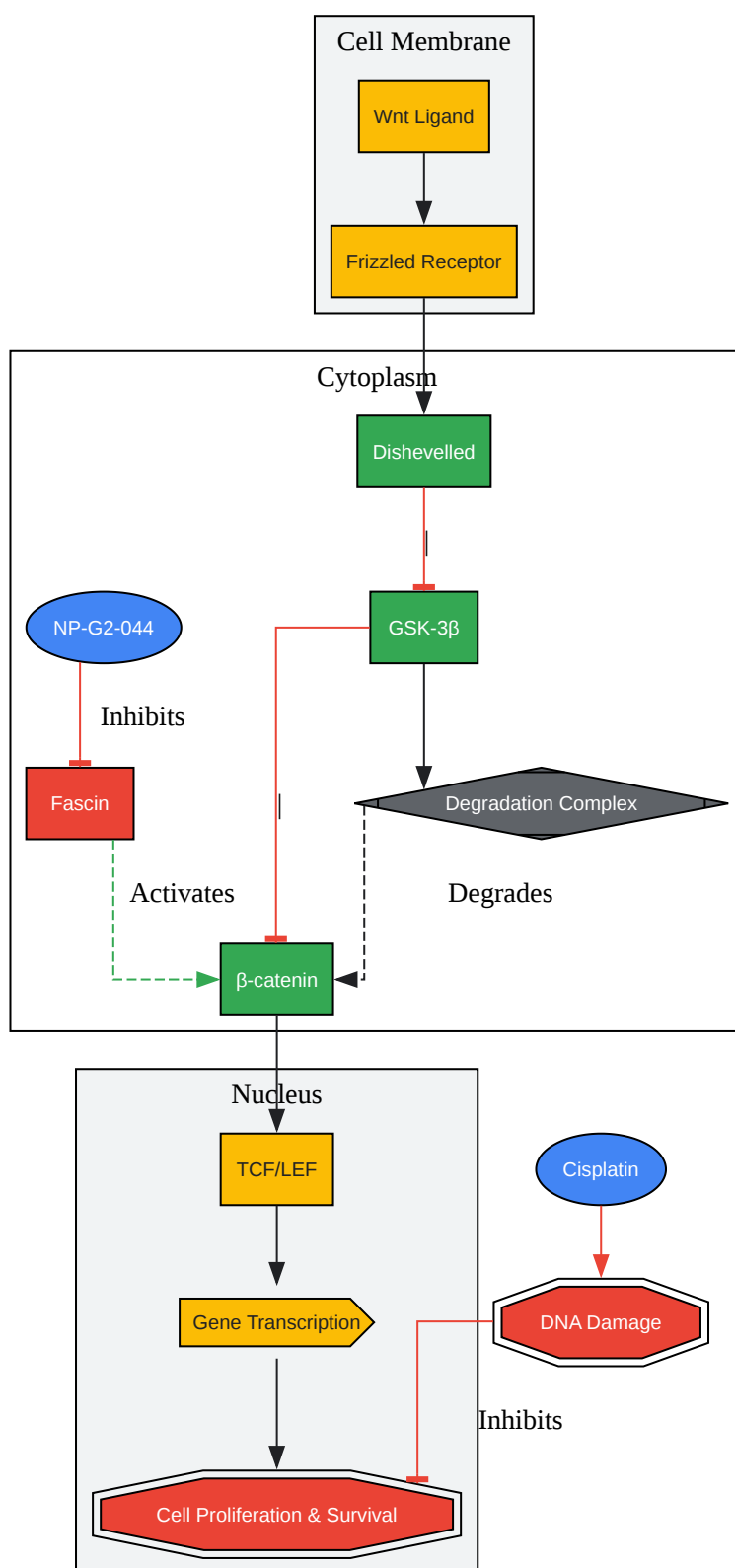
Treatment Group	Concentration	% Cell Viability (48h)
Control	-	100%
NP-G2-044	10 μ M	85%
Cisplatin	5 μ M	60%
NP-G2-044 + Cisplatin	10 μ M + 5 μ M	35%

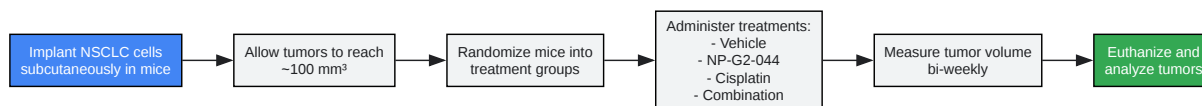
Table 2: In Vivo Tumor Growth Inhibition (NSCLC Xenograft Model)

Treatment Group	Dosage	Mean Tumor Volume (mm ³) at Day 21	% Tumor Growth Inhibition
Vehicle Control	-	1500	0%
NP-G2-044	50 mg/kg, p.o., daily	1100	26.7%
Cisplatin	5 mg/kg, i.p., weekly	800	46.7%
NP-G2-044 + Cisplatin	50 mg/kg + 5 mg/kg	350	76.7%

Underlying Mechanism: The Wnt/ β -Catenin Signaling Pathway

The synergistic interaction between **NP-G2-044** and cisplatin is believed to be mediated, at least in part, through the inhibition of the Wnt/ β -catenin signaling pathway.^[1] Fascin has been shown to be involved in the activation of this pathway, which is crucial for cancer cell proliferation and survival. By inhibiting fascin, **NP-G2-044** downregulates the Wnt/ β -catenin pathway, potentially rendering cancer cells more susceptible to the DNA-damaging effects of cisplatin.^{[1][4]}





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